2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a 1,8-naphthalimide derivative characterized by an allyl group at the 2-position and a 4-morpholinyl substituent at the 6-position of the naphthalimide core. The morpholinyl group enhances solubility and electronic properties, while the allyl moiety allows for copolymerization, as seen in related compounds .
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-2-prop-2-enylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H18N2O3/c1-2-8-21-18(22)14-5-3-4-13-16(20-9-11-24-12-10-20)7-6-15(17(13)14)19(21)23/h2-7H,1,8-12H2 |
InChI Key |
HXBXMNCIDQBCHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the following steps:
Formation of the Naphthalimide Core: The naphthalimide core can be synthesized through a condensation reaction between naphthalic anhydride and an appropriate amine, such as aniline or its derivatives.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.
Morpholino Group Addition: The morpholino group can be added through a nucleophilic substitution reaction, where a morpholine derivative reacts with the naphthalimide intermediate.
Industrial Production Methods
Industrial production methods for 2-allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced forms of the compound.
Scientific Research Applications
Research indicates that 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits several biological activities:
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. Studies show that it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models.
Anticancer Properties
In vitro studies suggest that this compound induces apoptosis in cancer cell lines. It activates caspase pathways and modulates apoptotic proteins, leading to tumor growth suppression in xenograft models.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects against neurodegenerative diseases. The compound may influence signaling pathways associated with neuronal survival and inflammation.
Case Studies
Several preclinical studies have highlighted the efficacy of this compound:
- Study A : In a murine model of rheumatoid arthritis, treatment with the compound significantly reduced joint inflammation and damage compared to controls.
- Study B : In vitro assays on breast cancer cell lines showed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis.
- Study C : Research on neuroprotection indicated that the compound could mitigate oxidative stress-induced neuronal cell death in cultured neurons.
Mechanism of Action
The mechanism of action of 2-allyl-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with DNA and other cellular targets. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. Molecular docking studies have shown that the compound binds to specific sites on the DNA, leading to the formation of stable complexes that interfere with DNA replication and transcription .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Photophysical Properties
The position of functional groups on the naphthalimide scaffold significantly impacts photophysical and sensing behaviors. Key comparisons include:
NI3 and NI4 ():
- NI3: 6-(Allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- NI4: 2-Allyl-6-((2-(dimethylamino)ethyl)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Key Differences: NI3 has the dimethylaminoethyl group on the imide nitrogen (position 2) and allylamino at position 5. NI4 has the allyl group at position 2 and the dimethylaminoethylamino group at position 6.
- Functional Impact: Both act as fluorescent monomers in polystyrene copolymers. NI4 exhibits enhanced metal ion sensing (e.g., Cu²⁺, Fe³⁺) due to the receptor fragment at position 6, whereas NI3 shows stronger pH sensitivity .
Hydroxyethyl Thioether Derivatives ():
Compounds such as 7f , 8a , and 7e feature a 2-hydroxyethyl group and thioether-linked heterocycles (e.g., benzimidazole, pyrimidine) at position 6.
- Key Properties :
- Contrast with Target Compound :
- The morpholinyl group in the target compound may improve water solubility compared to hydroxyethyl-thioether analogues.
Halogenated Derivatives (-13):
Examples include 2-(4-bromophenyl)-6-chloro- and 2-(4-aminophenyl)-6-nitro-derivatives.
- Key Properties: Bromo and nitro groups enhance electronic withdrawal, altering UV-Vis absorption and fluorescence.
- Contrast with Target Compound :
- The allyl and morpholinyl groups in the target compound likely reduce toxicity risks compared to nitro-substituted analogues.
Biological Activity
2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound belonging to the class of benzo[de]isoquinoline-1,3-diones, which have been studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antitumor, antibacterial, and apoptotic effects.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features an allyl group and a morpholinyl substituent, which contribute to its biological properties.
Antitumor Activity
Research indicates that compounds within the benzo[de]isoquinoline-1,3-dione class exhibit significant antitumor activity. A study demonstrated that derivatives of this compound showed cytotoxic effects against various human tumor cell lines. For instance:
- Compound 2i , a related structure, exhibited cytotoxicity in 15 human tumor cell lines including leukemia (MOLT-4, HL-60) and breast cancer (MCF-7) cells. The IC50 values were notably low, indicating potent activity against these cell lines .
- Flow cytometric analysis revealed that treatment with 2i led to an increase in the sub-G1 fraction of MOLT-4 cells, suggesting apoptosis induction .
Apoptotic Mechanisms
The mechanism of action for the apoptotic effects involves the activation of caspases and changes in cell cycle progression:
- Caspase Activation : Compounds such as 2i induced caspase-mediated apoptosis in a dose-dependent manner .
- Morphological Changes : Light and electron microscopy studies confirmed characteristic apoptotic morphology in treated cells .
Antibacterial Activity
The antibacterial properties of benzo[de]isoquinoline derivatives have also been documented:
- These compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .
- The structure allows for effective binding to DNA, although this binding can also result in cytotoxicity towards mammalian cells .
Case Studies
Several case studies highlight the effectiveness of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
